![molecular formula C8H17N5O3 B2785900 2-(Morpholin-4-yl)butanedihydrazide CAS No. 76320-85-9](/img/structure/B2785900.png)
2-(Morpholin-4-yl)butanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-(Morpholin-4-yl)butanedihydrazide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been studied for its neuroprotective effects and its ability to improve cognitive function. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)butanedihydrazide involves its ability to inhibit various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the activity of signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. It also has the ability to regulate glucose metabolism and improve insulin sensitivity. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Morpholin-4-yl)butanedihydrazide in lab experiments is its ability to selectively target cancer cells and inhibit their growth without affecting normal cells. It also has low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(Morpholin-4-yl)butanedihydrazide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential in various diseases, and the study of its pharmacokinetics and pharmacodynamics. Furthermore, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, this compound has shown promising potential as a therapeutic agent in various fields, and further research is warranted to fully explore its therapeutic applications.
Synthesis Methods
2-(Morpholin-4-yl)butanedihydrazide has been synthesized using various methods, including condensation of morpholine and butanedione followed by hydrazinolysis, and reaction of morpholine with N,N'-diacetylbutanedihydrazide. The purity of the synthesized this compound can be determined using techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Safety and Hazards
The safety data sheet for a related compound, [2-(Morpholin-4-yl)ethyl]piperazine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-morpholin-4-ylbutanedihydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-11-7(14)5-6(8(15)12-10)13-1-3-16-4-2-13/h6H,1-5,9-10H2,(H,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPLEOQUZBSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NN)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.